molecular formula C13H9ClN2O2S B3030384 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 896722-50-2

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3030384
CAS No.: 896722-50-2
M. Wt: 292.74
InChI Key: MLCIWUYAGVFRMD-UHFFFAOYSA-N
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Description

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 6-position and a phenylsulfonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions involving pyridine derivatives and suitable reagents.

    Chlorination: Introduction of the chloro group at the 6-position can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The phenylsulfonyl group is introduced using phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine serves as a crucial building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Case Study: Anticancer Agents

Research has shown that derivatives of pyrrolopyridine compounds exhibit significant anticancer activity. Studies indicate that this compound can inhibit specific protein kinases, which are critical in cancer cell proliferation and survival.

Biological Studies

The compound is utilized in enzyme inhibition studies due to its ability to bind effectively to active sites on enzymes. This characteristic is essential for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Case Study: Enzyme Inhibition

In a study investigating the inhibition of serine proteases, this compound demonstrated a strong binding affinity, suggesting potential as a lead compound for designing new protease inhibitors.

Material Science

Due to its unique electronic properties, this compound is explored in developing new materials with specific optical and electronic characteristics. Its application in organic electronics and photonic devices is an emerging area of research.

Case Study: Organic Photovoltaics

Recent investigations into organic photovoltaic materials have highlighted the potential of incorporating pyrrolopyridine derivatives to enhance charge transport properties, leading to improved efficiency in solar cells.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-(phenylsulfonyl)-1H-pyrrole
  • 6-Chloro-1-(phenylsulfonyl)-1H-indole
  • 6-Chloro-1-(phenylsulfonyl)-1H-pyridine

Uniqueness

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a chloro and phenylsulfonyl group. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClN2O2S, with a molecular weight of 292.74 g/mol. The compound features a pyrrolopyridine core with a chlorine atom and a phenylsulfonyl group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in regulating metabolic pathways and cellular signaling.
  • Protein-Ligand Interactions : It can form stable complexes with proteins, influencing their function and potentially altering signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in the chemical structure can significantly affect its potency and selectivity:

Compound VariationBiological ActivityRemarks
6-Chloro vs. 6-BromoIncreased potencyChlorine enhances lipophilicity
Phenylsulfonyl vs. AlkylsulfonylEnhanced selectivitySulfonyl group improves binding affinity
Substituents on the pyridine ringModulates enzyme inhibitionDifferent substituents can enhance or reduce activity

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various human cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. These results indicate potential as an anticancer agent .
  • Kinase Inhibition : The compound was screened against a panel of protein kinases, showing selective inhibition towards specific targets involved in cancer signaling pathways. Notably, it displayed a high level of inhibition against PI5P4Kγ, indicating its potential role in cancer therapy .
  • Pharmacokinetics : In vivo studies highlighted favorable pharmacokinetic properties, including good brain penetration and moderate plasma stability. These characteristics are essential for compounds targeting central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how can purity be optimized?

  • Methodology : The compound is synthesized via multi-step reactions. For example, intermediates like 5-bromo-1H-pyrrolo[2,3-b]pyridine can undergo sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) . Chlorination at the 6-position is achieved using reagents like POCl₃ or NCS. Purification typically involves column chromatography (silica gel) and recrystallization to achieve >95% purity .
  • Optimization : Adjust reaction stoichiometry (e.g., excess sulfonylating agent) and use inert atmospheres (argon) to minimize side reactions. Monitor progress via TLC or LC-MS .

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, the phenylsulfonyl group shows characteristic aromatic protons at δ 7.5–8.0 ppm, while pyrrolopyridine protons appear at δ 6.5–7.2 ppm .
  • X-ray crystallography : Resolves bond lengths and angles. High-resolution data (e.g., 100 K) reveals intermolecular interactions like N–H⋯N hydrogen bonds and C–H⋯Cl contacts .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 323.0 for C₁₃H₁₀ClN₂O₂S) .

Q. What are the primary pharmacological targets of this scaffold?

  • Targets : The 1H-pyrrolo[2,3-b]pyridine core is a hinge-binding motif in kinase inhibitors. Derivatives inhibit FGFR1–4 (IC₅₀ < 25 nM) , DYRK1A , and FAK . The phenylsulfonyl group enhances solubility and target engagement via hydrophobic pocket interactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of FGFR inhibition?

  • Key Modifications :

  • 5-Position : Introducing hydrogen bond acceptors (e.g., trifluoromethyl) improves FGFR1 affinity by interacting with Gly485 .
  • 3-Position : Methoxy-to-hydrophobic substituents (e.g., aryl) enhance binding to the hydrophobic pocket .
  • Sulfonyl Group : Phenylsulfonyl improves metabolic stability compared to alkylsulfonyl .
    • Experimental Design : Use in vitro kinase assays (e.g., ADP-Glo™) and cellular models (e.g., 4T1 breast cancer) to validate potency and selectivity .

Q. How do electronic properties influence intermolecular interactions in crystallographic studies?

  • Analysis :

  • Charge Density : High-resolution X-ray data (e.g., Hansen–Coppens formalism) shows covalent N–C bonds (electron density: 2.07–2.74 e Å⁻³) and Laplacian values (−11.37 to −19.20 e Å⁻⁵), indicating strong intramolecular bonding .
  • Hydrogen Bonding : N–H⋯N bonds (2.8–3.0 Å) and weak C–H⋯Cl interactions (3.3–3.5 Å) stabilize crystal packing .
    • DFT Validation : BLYP/6-311++G(d,p) calculations align with experimental HOMO-LUMO gaps (3.59 eV), confirming kinetic stability .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Approach :

  • Off-Target Profiling : Screen against 50+ kinases to identify selectivity outliers .
  • Metabolic Stability Assays : Use liver microsomes to assess CYP-mediated degradation, which may vary by cell line .
  • Apoptosis vs. Anti-Migration : Separate assays (e.g., Annexin V/PI staining for apoptosis; Transwell® for migration) clarify mechanism-specific effects .

Q. Methodological Notes

  • Synthetic Challenges : Chlorination regioselectivity at the 6-position requires careful control of reaction conditions (e.g., solvent polarity, temperature) .
  • Data Interpretation : Cross-validate NMR and X-ray data with computational models (e.g., Gaussian09) to resolve stereochemical ambiguities .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-chloropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-12-7-6-10-8-9-16(13(10)15-12)19(17,18)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCIWUYAGVFRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677996
Record name 1-(Benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896722-50-2
Record name 1-(Benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Chloro-7-azaindole (9.3 g, 61.1 mmol), prepared as described (Synthesis, 1992), was dissolved in 100 ml anhydrous THF under N2. At 0° C., a 60% dispersion of NaH 3.5 g (65.9 mmol) in mineral oil was added. After stirring for 1 hour at room temperature, the mixture was cooled (0° C.) and 8.7 ml (67.2 mmol) benzenesulfonyl chloride dissolved in 20 ml anhydrous THF was added. The reaction mixture was stirred at room temperature for 1 hour. Ethyl acetate was added to the mixture and the organic layer was washed three times with a saturated NaHCO3 solution, dried (Na2SO4), filtered and concentrated. The resulting residue was purified by flash chromatography (diethyl ether/PE gradient (1:4 to pure diethyl ether) to give 1-benzenesulfonyl-6-chloro-1H-pyrrolo[2,3-b]pyridine (amorphous, 14.4 g, 80.7%) (TLC diethyl ether/PE (1/1) Rf 0.37). LCMS; Rt: 1.98 min, ([M+H]+=293).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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